molecular formula C24H20FN5O B2805403 (3,4-dihydroisoquinolin-2(1H)-yl)(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1798525-23-1

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2805403
CAS No.: 1798525-23-1
M. Wt: 413.456
InChI Key: MODVQVRCUJJTDI-UHFFFAOYSA-N
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Description

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C24H20FN5O and its molecular weight is 413.456. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound of interest, due to its complex structure incorporating dihydroisoquinolin and triazolyl groups, has been a focal point in synthetic chemistry research, particularly in the development of novel heterocyclic compounds. A notable example is the synthesis and structural elucidation of similar compounds, where the strategic incorporation of fluoro-benzyl and pyridinyl substituents has been explored for their potential biological activities (Jiang et al., 2019). This research underscores the compound's relevance in generating new chemical entities with possible therapeutic applications.

Anticonvulsant and Antagonist Activities

Compounds structurally related to the one have been synthesized and evaluated for their biological activities, including anticonvulsant and NK-1 antagonist activities. For instance, derivatives have been assessed for their efficacy as sodium channel blockers and anticonvulsant agents, revealing significant potential in the treatment of neurological disorders (Malik & Khan, 2014). Additionally, the exploration of pyridine metallation chemistry has led to the discovery of compounds exhibiting NK-1 antagonist activity, highlighting the compound's role in the development of new pharmacological agents (Jungheim et al., 2006).

Molecular Interactions and Crystallography

The detailed study of molecular interactions, such as those involving the (3,4-dihydroisoquinolin-2(1H)-yl) group, has implications for understanding the compound's behavior in solid states and its potential interaction mechanisms in biological systems. Crystallographic analysis and Hirshfeld surface analysis have been applied to similar molecules to investigate their intermolecular interactions and stability, providing valuable insights into their physicochemical properties and interaction profiles (Prasad et al., 2018).

Chemical Reactivity and Synthesis Optimization

Research into the synthesis and reactivity of similar compounds has led to the development of innovative synthetic methodologies, including catalyst- and solvent-free conditions, to enhance the efficiency and sustainability of chemical synthesis processes. For instance, the regioselective synthesis of related compounds via microwave-assisted Fries rearrangement has been reported, demonstrating the compound's utility in facilitating the development of more efficient synthetic routes (Moreno-Fuquen et al., 2019).

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O/c25-21-8-4-3-7-20(21)16-30-23(18-9-12-26-13-10-18)22(27-28-30)24(31)29-14-11-17-5-1-2-6-19(17)15-29/h1-10,12-13H,11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODVQVRCUJJTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C(N(N=N3)CC4=CC=CC=C4F)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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